Dimetilan

Hydrolytic stability Environmental persistence Aqueous fate

Researchers studying carbamate environmental fate need a stable standard-carbaryl hydrolyzes 99% in 9 days at pH 8, making long-term experiments impractical. Dimetilan hydrolyzes 60,000-fold slower, enabling multi-week aquatic persistence studies. • >14-week field half-life benchmarks controlled-release formulations. • Carbamate esterase inhibitor for metabolic resistance dissection. • TraceCERT® CRM, ISO/IEC 17025 & 17034, NMI-traceable qNMR certification.

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 644-64-4
Cat. No. B166997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimetilan
CAS644-64-4
Synonymsdimetilan
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=O)N(C)C)OC(=O)N(C)C
InChIInChI=1S/C10H16N4O3/c1-7-6-8(17-10(16)13(4)5)11-14(7)9(15)12(2)3/h6H,1-5H3
InChIKeyRDBIYWSVMRVKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReadily sol in chlorobenzene
Readily soluble in chloroform, dimethylformamide;  soluble in ethanol, acetone, xylene and other organic solvents
24% in water at 25 °C
In water, 2.1X10+5 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Dimetilan (CAS 644-64-4) Overview


Dimetilan is a synthetic pyrazole-containing dimethylcarbamate insecticide that functions as a reversible acetylcholinesterase (AChE) inhibitor [1]. First developed by J.R. Geigy A.G. in the 1950s as part of a research programme exploring heterocyclic enol carbamates, Dimetilan is chemically defined as 1-[(dimethylamino)carbonyl]-5-methyl-1H-pyrazol-3-yl dimethylcarbamate (C₁₀H₁₆N₄O₃, MW 240.26) [2]. Unlike the more widely commercialised monoalkyl carbamates such as carbaryl (Sevin) and propoxur (Baygon), Dimetilan belongs to the dialkyl carbamate subclass, a structural distinction that confers markedly different hydrolytic stability and biological selectivity [3]. Historically deployed as a stomach poison in sugar baits, impregnated fly ribbons, and cords for the control of house flies (Musca domestica) on livestock premises, Dimetilan is no longer produced commercially in the United States but remains available as a certified reference material for analytical applications .

Workflow Analytical reference standard for environmental carbamate monitoring
Selection Dialkyl carbamate tool for hydrolysis persistence studies
Context Certified reference material (CRM) for LC-MS/GC-MS calibration

Dimetilan: Why Substitution Fails


Carbamate insecticides are frequently treated as a homogeneous class in procurement decisions, yet the dialkyl carbamates—of which Dimetilan is a representative—exhibit physicochemical and toxicological behaviour that diverges sharply from the more familiar monoalkyl carbamates [1]. The alkaline hydrolysis rate constant of Dimetilan (3.4 × 10⁻³ L mol⁻¹ min⁻¹) is approximately 60,000-fold lower than that of Sevin (carbaryl; 2.04 × 10² L mol⁻¹ min⁻¹), meaning that environmental persistence predictions made from monoalkyl carbamate data are wholly inapplicable [1]. Furthermore, Dimetilan acts as a partial inhibitor of a detoxifying carbamate esterase enzyme found in certain insect species, enabling it to synergise co-applied carbamates that would otherwise be rapidly degraded—a property not shared by carbaryl, propoxur, or bendiocarb [2]. Its mammalian acute oral toxicity (rat LD₅₀ 25 mg/kg) places it in a higher hazard category than several widely used carbamates, with direct implications for handling, formulation, and regulatory acceptability [3]. These three dimensions—hydrolytic stability, metabolic synergism, and mammalian hazard—collectively demonstrate that Dimetilan cannot be considered interchangeable with any other carbamate without quantitative, endpoint-specific justification.

Dimetilan Carbaryl (Sevin)
Hydrolytic stability profiles diverge sharply; Dimetilan persists at pH 8.0 where carbaryl degrades within days.
Dimetilan Propoxur (Baygon)
Mammalian hazard profiles differ; Dimetilan's reported acute oral toxicity class may not transfer.
Dimetilan Bendiocarb
Synergistic carbamate esterase inhibition is Dimetilan-specific; absent in common monoalkyl carbamates.

Dimetilan: Comparative Evidence Against Analogs


Alkaline Hydrolysis Stability

In a direct comparative study, Dimetilan exhibited the highest resistance to alkaline hydrolysis among four carbamate insecticides tested. The second-order alkaline hydrolysis rate constant for Dimetilan at 20°C was 3.4 × 10⁻³ L mol⁻¹ min⁻¹, compared to 2.04 × 10² L mol⁻¹ min⁻¹ for Sevin (carbaryl), 3.04 × 10 L mol⁻¹ min⁻¹ for Baygon (propoxur), and 7.0 × 10⁻¹ L mol⁻¹ min⁻¹ for Pyrolan [1]. At pH 8.0, approximately 99% of Sevin was hydrolysed within 9 days, whereas Dimetilan remained stable towards hydrolysis across the entire investigated pH range (4.0–10.0) [1]. This represents an approximately 60,000-fold differential in hydrolysis rate between Dimetilan and Sevin.

Hydrolysis Stability
Head-to-head
k₂ = 3.4 × 10⁻³ L mol⁻¹ min⁻¹
Supports aqueous persistence model selection
~60,000-fold slower than carbaryl; pH 4.0–10.0 stable
Hydrolytic stability Environmental persistence Aqueous fate

Acute Oral Mammalian Toxicity

Dimetilan's acute oral LD₅₀ in rats is reported as 25 mg/kg (Edson, 1960), placing it in the 'highly toxic' category (WHO Class Ib) [1]. By comparison, the monoalkyl carbamate carbaryl (Sevin) has an oral LD₅₀ of 89–307 mg/kg in rats (moderately toxic, WHO Class II) [2], and propoxur (Baygon) has an oral LD₅₀ of 83–86 mg/kg [3]. Among the dialkyl carbamates, Pyrolan has an LD₅₀ of 62 mg/kg [4], and Isolan is more acutely toxic at 13–23 mg/kg oral LD₅₀ [5]. Dimetilan thus occupies a distinct intermediate toxicity position: significantly more hazardous via the oral route than carbaryl and propoxur, moderately more toxic than Pyrolan (~2.5-fold), but less toxic than Isolan.

Acute Oral Toxicity
Cross-study
LD₅₀ = 25 mg/kg (rat)
Reported higher hazard context vs. carbaryl/propoxur
Intermediate dialkyl carbamate toxicity; model-dependent
Mammalian toxicology Acute oral LD₅₀ Hazard classification

Synergistic Carbamate Esterase Inhibition

Gordon and Eldefrawl (1960) demonstrated that Dimetilan synergised the more potent in vitro cholinesterase inhibitors Sevin (carbaryl) and Pyrolan when co-applied to German cockroaches (Blattella germanica) and house flies (Musca domestica), increasing mortality beyond the expected additive effect [1]. The proposed mechanism is partial inhibition of a detoxifying 'carbamate esterase' enzyme present in these species, which otherwise rapidly degrades Sevin and Pyrolan [1]. Independently, Smith et al. (1960) reported that piperonyl butoxide gave 2.5-fold synergism with Dimetilan at a 10:1 ratio in contact sprays against house flies [2]. This dual property—Dimetilan itself being synergised by piperonyl butoxide while simultaneously acting as a synergist for other carbamates—is a distinctive pharmacological feature not reported for carbaryl, propoxur, or bendiocarb.

Metabolic Synergism
Head-to-head
Synergised Sevin & Pyrolan
Supports carbamate esterase resistance probe studies
2.5× synergism by piperonyl butoxide; species-specific
Carbamate esterase Metabolic synergism Insecticide resistance

Field Residual Efficacy Against Resistant Flies

In a 1959 field evaluation against organophosphate-resistant house fly populations in dairy barns and poultry houses, Dimetilan-impregnated fly bands installed at a rate of 30 linear feet per 100 square feet of floor space produced adequate control for more than 14 weeks [1]. At a lower installation density (6 linear feet per 100 square feet), satisfactory control was not achieved until 7 weeks post-installation, indicating a clear dose-response relationship for residual activity [1]. In a separate study, 1% Dimetilan sugar baits gave effective control against organophosphorus-resistant house flies in laboratory tests and in one of two field trials in Florida dairy barns [2]. This field-validated residual efficacy against resistant populations differentiates Dimetilan from carbaryl, which typically requires more frequent reapplication due to its shorter environmental persistence (cf. 99% hydrolysis within 9 days at pH 8.0 for Sevin) [3].

Field Residual Efficacy
Cross-study
>14 weeks control
Supports long-duration insect control model selection
Organophosphate-resistant flies; dairy barn context
Field efficacy Residual activity Resistance management

Narrow-Spectrum Insect Selectivity

Weiden (1971) classified Dimetilan, along with Dimetan, Pyrolan, Pyramat, and Isolan, as heterocyclic enol carbamates that are highly toxic to aphids and house flies but possess only limited toxicity towards other insect species, a narrow spectrum that ultimately constrained their commercial introduction [1]. By contrast, the monoalkyl carbamate carbaryl (Sevin) exhibits broad-spectrum activity across Lepidoptera, Coleoptera, Hemiptera, and Diptera, which underpinned its widespread agricultural use [2]. Quantitative detection limits for bovine liver esterase inhibition further differentiate within the dialkyl subclass: Dimetilan minimum detectable quantity = 60 ng, compared to Isolan = 10 ng, Pyrolan = 40 ng, and Carbaryl = 3 ng [3], confirming that Dimetilan is not the most potent antiesterase within its own structural group.

Insect Selectivity
Class-level
Narrow: Diptera / Aphids
Supports selective Diptera research tool context
Class inference from heterocyclic enol carbamates
Insect selectivity Narrow-spectrum activity Non-target effects

Veterinary Mammalian Toxicity

Dimetilan's toxicological profile in target livestock species is documented through clinical case reports. Capurso and Morgantini reported an episode of intoxication in calves following ingestion of Dimetilan, with death occurring in 15 cases and symptoms appearing 2–3 days after insecticide application [1]. The carbamate was detected in the faeces of affected animals via analytical and spectrophotometric techniques [1]. A controlled toxicity study by Palmer et al. (1964) further characterised Dimetilan toxicity in baby calves [2]. This veterinary hazard contrasts with carbaryl, which is reported as non-toxic to calves as a 2% spray and non-toxic to mature cattle when applied dermally at 4% [3], and with propoxur, which has a rat dermal LD₅₀ exceeding 2,400 mg/kg [4] compared to Dimetilan's rat dermal LD₅₀ of 600–700 mg/kg [5].

Veterinary Hazard
Cross-study
Calf mortality reported
Supports livestock safety-endpoint review
Dermal LD₅₀ 600–700 mg/kg; carbaryl safer in cattle
Veterinary toxicology Livestock safety Carbamate poisoning

Dimetilan: Scientific & Industrial Applications


Environmental Fate Model for Stable Carbamates

Dimetilan's extreme resistance to hydrolysis across pH 4.0–10.0 [1] makes it an ideal model compound for environmental fate studies requiring a carbamate that persists in aqueous media over extended experimental time courses. Researchers comparing the environmental behaviour of monoalkyl vs. dialkyl carbamates can use Dimetilan as the stable endpoint against which more labile carbamates such as carbaryl (99% hydrolysis in 9 days at pH 8.0) are benchmarked [1]. This application is particularly relevant for laboratory studies of carbamate transport in aquatic systems, groundwater leaching potential, and persistence under alkaline conditions typical of certain agricultural soils.

Carbamate Esterase Resistance Probe

Because Dimetilan acts as a partial inhibitor of the detoxifying enzyme 'carbamate esterase' found in resistant German cockroach and house fly strains, it serves as a pharmacological probe for studying metabolic resistance to carbamates [2]. In co-application experiments, Dimetilan synergises Sevin and Pyrolan by preventing their enzymatic degradation, enabling researchers to dissect the relative contributions of target-site insensitivity versus metabolic detoxification in resistant insect populations [2]. This application is directly supported by the quantitative synergism data and is not replicable with carbaryl, propoxur, or bendiocarb, which do not exhibit this esterase-inhibiting property.

Long-Duration Residual Control Model

The field-validated >14-week residual efficacy of Dimetilan-impregnated fly bands [3] provides a quantitative benchmark for experimental studies of extended-duration insect control without reapplication. Researchers developing controlled-release formulations, treated fabric technologies, or bait station designs for livestock housing can reference this >14-week field performance against organophosphate-resistant house flies as a historical comparator [3][4]. This scenario is distinct from studies using carbaryl, which would require impractically frequent replenishment due to its short environmental half-life.

Certified Reference Material for Carbamate Analysis

Dimetilan is commercially available as a TraceCERT® certified reference material (Sigma-Aldrich CRM45450), produced and certified in accordance with ISO/IEC 17025 and ISO 17034, with certified content established by quantitative NMR and traceability to primary material from an NMI . This CRM is specifically intended for use as a calibrant in chromatography and other analytical techniques for environmental monitoring of carbamate residues . Its availability as a neat CRM with documented uncertainty and expiry date makes Dimetilan suitable for method validation, instrument calibration, and proficiency testing in laboratories analysing carbamate pesticides—a procurement-relevant specification not uniformly available for all obsolete carbamate analogs.

Application
Selection Property
Validation Focus
Environmental Fate Model
Alkaline-stable carbamate tool
Aqueous persistence endpoint benchmarking
Resistance Probe Studies
Carbamate esterase inhibitor
Metabolic synergism assay context
Residual Control Model
Extended field persistence
Long-duration formulation endpoint review
CRM for Carbamate Analysis
Certified reference standard
Method calibration & proficiency testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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